4-((1-Hydroxycyclopentyl)methyl)thiomorpholine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((1-Hydroxycyclopentyl)methyl)thiomorpholine 1,1-dioxide is a chemical compound with the molecular formula C10H19NO3S It is a derivative of thiomorpholine, featuring a hydroxyl group attached to a cyclopentyl ring and a thiomorpholine ring with a 1,1-dioxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-Hydroxycyclopentyl)methyl)thiomorpholine 1,1-dioxide typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanol and thiomorpholine.
Formation of Intermediate: Cyclopentanol is reacted with a suitable reagent to form a cyclopentylmethyl intermediate.
Thiomorpholine Addition: The intermediate is then reacted with thiomorpholine under controlled conditions to form the desired compound.
Oxidation: The final step involves the oxidation of the thiomorpholine ring to introduce the 1,1-dioxide functional group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-((1-Hydroxycyclopentyl)methyl)thiomorpholine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the functional groups on the thiomorpholine ring.
Reduction: Reduction reactions can potentially convert the 1,1-dioxide group back to a sulfide.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkylated or acylated derivatives .
Scientific Research Applications
4-((1-Hydroxycyclopentyl)methyl)thiomorpholine 1,1-dioxide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-((1-Hydroxycyclopentyl)methyl)thiomorpholine 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group and the thiomorpholine ring play crucial roles in binding to these targets, influencing their activity. The 1,1-dioxide functional group may also participate in redox reactions, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine 1,1-dioxide: Lacks the cyclopentylmethyl group, making it less complex.
4-Methylthiomorpholine 1,1-dioxide: Contains a methyl group instead of the cyclopentylmethyl group.
Uniqueness
This structural feature distinguishes it from other thiomorpholine derivatives, providing unique properties and functionalities .
Properties
IUPAC Name |
1-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]cyclopentan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3S/c12-10(3-1-2-4-10)9-11-5-7-15(13,14)8-6-11/h12H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFLPUANVVPUJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN2CCS(=O)(=O)CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.